Absence of Disclosed Biochemical IC50 Data Versus Peer Compounds
No disclosed biochemical IC50 value is available in the public domain for KRAS G12C inhibitor 22. Multiple vendor product pages reference patent WO2021219072A1 Example 120, but the patent document does not include quantitative potency data for this compound [1]. This contrasts with peer compounds such as sotorasib, adagrasib, and divarasib, which report biochemical IC50 values of 41-590 nM, 3.35-89.9 nM, and <10 nM respectively under standardized assay conditions [2][3]. Without such data, users cannot benchmark this compound's intrinsic target engagement relative to established comparators.
| Evidence Dimension | Biochemical inhibition of KRAS G12C |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Sotorasib: IC50 41 nM (SOS1-catalyzed exchange); Adagrasib: IC50 3.35-89.9 nM (cell line dependent); Divarasib: IC50 <10 nM |
| Quantified Difference | Not calculable due to missing target data |
| Conditions | Biochemical assays (SOS1-catalyzed nucleotide exchange; cell viability in KRAS G12C mutant lines) |
Why This Matters
The absence of potency data precludes any quantitative ranking or cost-effectiveness calculation relative to alternative KRAS G12C inhibitors with documented activity.
- [1] Shanghai Kechow Pharma Inc. WO2021219072A1. Example 120 (no potency data provided). View Source
- [2] Canon J, Rex K, Saiki AY, et al. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. 2019;575(7781):217-223. View Source
- [3] Hallin J, Engstrom LD, Hargis L, et al. The KRAS G12C inhibitor MRTX849 provides insight toward therapeutic susceptibility of KRAS-mutant cancers in mouse models and patients. Cancer Discov. 2020;10(1):54-71. View Source
